N-pentyl-1-phenylmethanesulfonamide
Description
N-Pentyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenyl group attached to a methanesulfonamide core, with a pentyl chain (-C₅H₁₁) substituted on the nitrogen atom. The compound’s structure combines lipophilic (pentyl) and aromatic (phenyl) moieties, which influence its solubility, stability, and interaction with biological targets. Sulfonamides are widely studied for their medicinal and industrial applications, particularly as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis .
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-pentyl-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-2-3-7-10-13-16(14,15)11-12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3 |
InChI Key |
MQNOUHABCACPEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-1-phenylmethanesulfonamide typically involves the reaction of phenylmethanesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Phenylmethanesulfonyl chloride+Pentylamine→this compound+Hydrochloric acid
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography, further ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-pentyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-pentyl-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-pentyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, this compound inhibits its activity, thereby disrupting the synthesis of folic acid in microorganisms. This inhibition leads to the antimicrobial effects observed with sulfonamide compounds.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of sulfonamides are heavily influenced by substituents on the phenyl ring and the sulfonamide nitrogen. Below is a comparative analysis of N-pentyl-1-phenylmethanesulfonamide with key analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Substituents | Unique Features | Reference |
|---|---|---|---|
| This compound | Pentyl (N), phenyl (C) | High lipophilicity due to pentyl chain; moderate stability | - |
| N-(5-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide | Chloro, methyl (phenyl) | Enhanced stability and broad-spectrum bioactivity | |
| N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide | Trifluoromethyl (C, S) | High electrophilicity; used in agrochemicals | |
| N-[4-(2-Phenylethynyl)phenyl]methanesulfonamide | Phenylethynyl (phenyl) | Improved bioavailability via π-π stacking | |
| N-Methylpentane-1-sulfonamide | Methyl (N), pentane backbone | Moderate lipophilicity; used in materials science | |
| N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide | Nitro (phenyl), dimethylamino (N) | Position-specific nitro group enhances target selectivity |
Chemical Stability and Reactivity
- Trifluoromethyl Groups : The introduction of trifluoromethyl groups (e.g., in ’s compound) increases resistance to metabolic degradation but reduces solubility .
- Phenylethynyl Moieties : Compounds with phenylethynyl groups () demonstrate enhanced thermal stability, making them suitable for high-temperature industrial processes .
- Pentyl Chain Impact : The pentyl substituent in this compound likely improves lipid solubility but may reduce crystallinity compared to shorter-chain analogs like N-methyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
